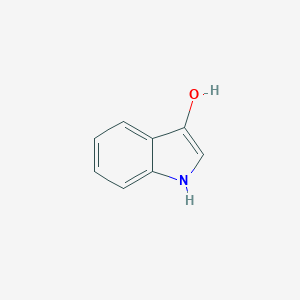

1H-Indol-3-ol

Vue d'ensemble

Description

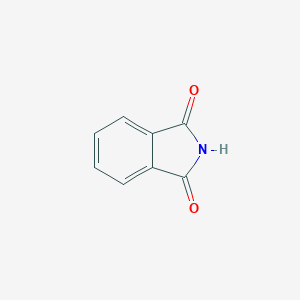

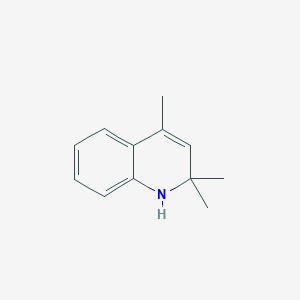

Le 3-Hydroxyindole est un composé organique qui appartient à la famille des indoles. Les indoles sont des composés hétérocycliques à structure bicyclique, constitués d'un cycle benzénique à six chaînons fusionné à un cycle pyrrole à cinq chaînons contenant de l'azote. Le 3-Hydroxyindole se caractérise par un groupe hydroxyle (-OH) attaché au troisième carbone du cycle indole. Ce composé présente un intérêt particulier en raison de ses activités biologiques et de ses applications dans divers domaines, notamment la chimie, la biologie et la médecine.

Applications De Recherche Scientifique

3-Hydroxyindole has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various indole derivatives with potential pharmaceutical applications.

Biology: Acts as a substrate in enzymatic studies to elucidate the pathways of tryptophan metabolism.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of dyes and pigments, such as indigo

Mécanisme D'action

The mechanism of action of 3-hydroxyindole involves its interaction with specific enzymes and molecular targets. For example, in the tryptophan metabolism pathway, 3-hydroxyindole is converted by indoleamine 2,3-dioxygenase enzymes into kynurenine derivatives. These derivatives play a role in various biological processes, including immune response and neuroprotection .

Similar Compounds:

Indole: The parent compound of 3-hydroxyindole, lacking the hydroxyl group.

2-Hydroxyindole: Similar structure with the hydroxyl group at the second carbon.

4-Hydroxyindole: Hydroxyl group attached to the fourth carbon.

7-Hydroxyindole: Hydroxyl group attached to the seventh carbon

Uniqueness of 3-Hydroxyindole: 3-Hydroxyindole is unique due to its specific hydroxylation at the third carbon, which imparts distinct chemical and biological properties. This positional isomerism allows for unique interactions with enzymes and receptors, making it valuable for specific applications in research and industry .

Safety and Hazards

When handling 1H-Indol-3-ol, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed . It is also recommended to use personal protective equipment and avoid breathing dust .

Orientations Futures

The future directions of 1H-Indol-3-ol research are vast and promising. For instance, it has been used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives for anti-HIV-1 research . Furthermore, there are ongoing efforts to develop new methods for indole synthesis . The potential of this compound and its derivatives in drug research and development is also being explored .

Analyse Biochimique

Biochemical Properties

1H-Indol-3-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The interaction between this compound and these biomolecules is essential for maintaining intestinal homeostasis and impacting liver metabolism and the immune response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to have inhibitory activity against influenza A .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind with high affinity to multiple receptors

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It interacts with various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 3-Hydroxyindole peut être synthétisé par plusieurs méthodes. Une approche courante implique l'hydroxylation de l'indole à l'aide d'agents oxydants. Par exemple, l'oxydation de l'indole avec du permanganate de potassium en milieu alcalin peut produire du 3-Hydroxyindole. Une autre méthode implique l'utilisation de la bioconversion microbienne, où des enzymes spécifiques catalysent l'hydroxylation de l'indole pour produire du 3-Hydroxyindole .

Méthodes de production industrielle : La production industrielle du 3-Hydroxyindole fait souvent appel à des approches biocatalytiques. Des usines cellulaires microbiennes, telles que des bactéries génétiquement modifiées, peuvent être utilisées pour convertir l'indole en 3-Hydroxyindole par des réactions enzymatiques. Cette méthode est avantageuse en raison de sa spécificité et de son caractère respectueux de l'environnement .

Analyse Des Réactions Chimiques

Types de réactions : Le 3-Hydroxyindole subit diverses réactions chimiques, notamment :

Oxydation : Le 3-Hydroxyindole peut être oxydé davantage pour former des composés tels que l'indigo, un colorant bien connu.

Réduction : La réduction du 3-Hydroxyindole peut produire des dérivés de l'indoline.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Catalyseurs : Enzymes telles que les monooxygénases pour les réactions biocatalytiques.

Principaux produits :

Indigo : Formé par l'oxydation du 3-Hydroxyindole.

Dérivés de l'indoline : Formés par la réduction du 3-Hydroxyindole.

4. Applications de la recherche scientifique

Le 3-Hydroxyindole présente diverses applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de divers dérivés de l'indole ayant des applications pharmaceutiques potentielles.

Biologie : Agit comme substrat dans les études enzymatiques pour élucider les voies du métabolisme du tryptophane.

Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans la production de colorants et de pigments, tels que l'indigo

5. Mécanisme d'action

Le mécanisme d'action du 3-Hydroxyindole implique son interaction avec des enzymes et des cibles moléculaires spécifiques. Par exemple, dans la voie du métabolisme du tryptophane, le 3-Hydroxyindole est converti par les enzymes indoleamine 2,3-dioxygénases en dérivés de la kynurénine. Ces dérivés jouent un rôle dans divers processus biologiques, notamment la réponse immunitaire et la neuroprotection .

Composés similaires :

Indole : Le composé parent du 3-Hydroxyindole, dépourvu du groupe hydroxyle.

2-Hydroxyindole : Structure similaire avec le groupe hydroxyle au deuxième carbone.

4-Hydroxyindole : Groupe hydroxyle attaché au quatrième carbone.

7-Hydroxyindole : Groupe hydroxyle attaché au septième carbone

Unicité du 3-Hydroxyindole : Le 3-Hydroxyindole est unique en raison de son hydroxylation spécifique au troisième carbone, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cet isomérie de position permet des interactions uniques avec les enzymes et les récepteurs, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie .

Propriétés

IUPAC Name |

1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKPVGOLPKLUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861998 | |

| Record name | 1H-Indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-93-3, 69594-78-1 | |

| Record name | Indoxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indoxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)